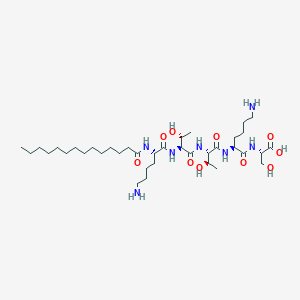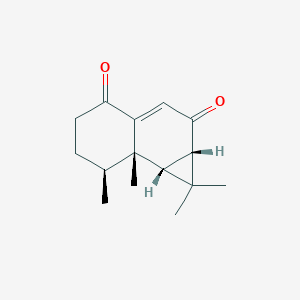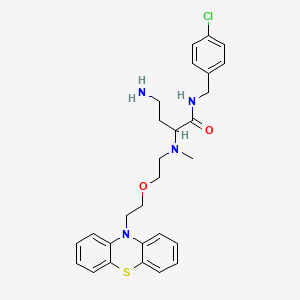
3-Methylbut-2-ene-1-thiol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbut-2-ene-1-thiol-d6, also known as 3-Methyl-2-butene-1-thiol-d6, is a deuterated labeled compound. It is a stable isotope of 3-Methylbut-2-ene-1-thiol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-ene-1-thiol-d6 involves the incorporation of deuterium into the parent compound, 3-Methylbut-2-ene-1-thiol. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Deuteration: This involves the direct introduction of deuterium into the molecular structure using deuterated reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are carefully controlled to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbut-2-ene-1-thiol-d6 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
3-Methylbut-2-ene-1-thiol-d6 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used as a tracer for quantitation in various chemical reactions and processes.
Biology: It is used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methylbut-2-ene-1-thiol-d6 involves its incorporation into molecular structures as a deuterated analog. The presence of deuterium affects the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-deuterated analog. This makes it a valuable tool in drug development and metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbut-2-ene-1-thiol: The non-deuterated analog of 3-Methylbut-2-ene-1-thiol-d6.
3-Methyl-2-buten-1-thiol: Another name for the non-deuterated analog.
Prenyl mercaptan: A similar compound with a different structural arrangement.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in scientific research. The incorporation of deuterium allows for precise tracing and quantitation in various studies, making it a valuable tool in drug development and metabolic research .
Propiedades
Fórmula molecular |
C5H10S |
|---|---|
Peso molecular |
108.24 g/mol |
Nombre IUPAC |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-ene-1-thiol |
InChI |
InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 |
Clave InChI |
GYDPOKGOQFTYGW-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=CCS)C([2H])([2H])[2H] |
SMILES canónico |
CC(=CCS)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)





![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

